molecular formula C12H11BrN2O2 B8711574 5-Bromo-n,n-dimethyl-alpha-oxo-1h-indole-3-acetamide CAS No. 199658-93-0

5-Bromo-n,n-dimethyl-alpha-oxo-1h-indole-3-acetamide

Cat. No. B8711574
Key on ui cas rn: 199658-93-0
M. Wt: 295.13 g/mol
InChI Key: VFAWCQFYVZGQBO-UHFFFAOYSA-N
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Patent
US06281357B1

Procedure details

To a solution of 5-bromoindole (15.85 g, 81 mmol) in tetrahydrofuran (80 ml) at 0-5° C. under an atmosphere of nitrogen was added oxalyl chloride (7.76 ml 89 mmol) dropwise, maintaining the temperature below 5° C. The cloudy solution was then warmed to ambient temperature and stirred for 30 min, before being re-cooled to 0-5° C. The solution was then saturated with anhydrous dimethylamine for 30 min, which resulted in formation of a yellow precipitate. The slurry was then warmed to ambient temperature and diluted with demineralised water (100 ml) before being extracted with dichloromethane (3×50 ml). The organic extracts were combined and evaporated in vacuo to give a white solid. This was slurried in a mixture of ethyl acetate:hexane (1:1) (40 ml) for 8 hr and then filtered in vacuo to give the subtitle compound (20.28 g, 85%) as a white solid. m.p. 189-190° C.
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
7.76 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[C:11](Cl)(=[O:15])[C:12](Cl)=[O:13].[CH3:17][NH:18][CH3:19]>O1CCCC1.O.C(OCC)(=O)C.CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11](=[O:15])[C:12]([N:18]([CH3:19])[CH3:17])=[O:13] |f:5.6|

Inputs

Step One
Name
Quantity
15.85 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
7.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
ethyl acetate hexane
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
before being re-cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
which resulted in formation of a yellow precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then warmed to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
before being extracted with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
FILTRATION
Type
FILTRATION
Details
filtered in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C(C(=O)N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.28 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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